molecular formula C20H26N4O5S B14465150 Acetamide, N-(4-(((((2,2-dimethoxyethyl)amino)(phenylmethylamino)methylene)amino)sulfonyl)phenyl)- CAS No. 71795-28-3

Acetamide, N-(4-(((((2,2-dimethoxyethyl)amino)(phenylmethylamino)methylene)amino)sulfonyl)phenyl)-

Cat. No.: B14465150
CAS No.: 71795-28-3
M. Wt: 434.5 g/mol
InChI Key: ISNKCWYBSZGBOZ-UHFFFAOYSA-N
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Description

Acetamide, N-(4-(((((2,2-dimethoxyethyl)amino)(phenylmethylamino)methylene)amino)sulfonyl)phenyl)- is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-(((((2,2-dimethoxyethyl)amino)(phenylmethylamino)methylene)amino)sulfonyl)phenyl)- typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:

    Condensation Reactions: Combining smaller molecules to form the desired compound.

    Amidation Reactions: Introducing the acetamide group through reactions with amines and acyl chlorides.

    Sulfonylation Reactions: Adding the sulfonyl group using sulfonyl chlorides and appropriate bases.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-(((((2,2-dimethoxyethyl)amino)(phenylmethylamino)methylene)amino)sulfonyl)phenyl)- undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups to lower oxidation states using reducing agents.

    Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Acetamide, N-(4-(((((2,2-dimethoxyethyl)amino)(phenylmethylamino)methylene)amino)sulfonyl)phenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-(((((2,2-dimethoxyethyl)amino)(phenylmethylamino)methylene)amino)sulfonyl)phenyl)- involves interactions with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(4-methoxyphenyl)-2-methoxy-
  • Acetamide, N-(2,4-dimethylphenyl)-
  • Acetamide, N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-

Uniqueness

Acetamide, N-(4-(((((2,2-dimethoxyethyl)amino)(phenylmethylamino)methylene)amino)sulfonyl)phenyl)- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

71795-28-3

Molecular Formula

C20H26N4O5S

Molecular Weight

434.5 g/mol

IUPAC Name

N-[4-[[N'-benzyl-N-(2,2-dimethoxyethyl)carbamimidoyl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C20H26N4O5S/c1-15(25)23-17-9-11-18(12-10-17)30(26,27)24-20(22-14-19(28-2)29-3)21-13-16-7-5-4-6-8-16/h4-12,19H,13-14H2,1-3H3,(H,23,25)(H2,21,22,24)

InChI Key

ISNKCWYBSZGBOZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=NCC2=CC=CC=C2)NCC(OC)OC

Origin of Product

United States

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